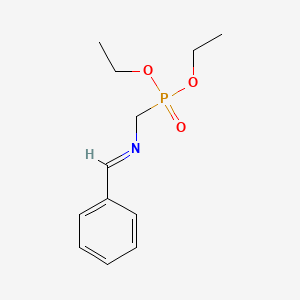![molecular formula C11H12ClN3O5 B7766954 Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H12ClN3O5 and a molecular weight of 301.68 g/mol . This compound is known for its unique structure, which includes a chloro group, a methoxy group, and a nitrophenyl hydrazono group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-methoxy-2-nitrophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 60-80°C).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvent (e.g., ethanol), temperature (e.g., room temperature to 50°C).
Major Products Formed
Substitution: Formation of ethyl 2-amino-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate.
Reduction: Formation of ethyl 2-chloro-2-[2-(4-methoxy-2-aminophenyl)hydrazono]acetate.
Oxidation: Formation of ethyl 2-chloro-2-[2-(4-hydroxy-2-nitrophenyl)hydrazono]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate can be compared with similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 2-chloro-2-[2-(4-nitrophenyl)hydrazono]acetate: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
Ethyl 2-chloro-2-[2-(4-hydroxy-2-nitrophenyl)hydrazono]acetate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and biological effects
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)




![[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766990.png)
